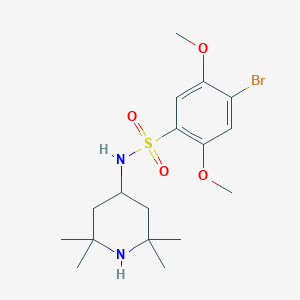![molecular formula C11H14ClNO3S B224999 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a member of the sulfonylpyrrolidine family, which has been extensively studied for their biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or receptors in the body, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine can have various biochemical and physiological effects on the body. For instance, it has been found to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine in laboratory experiments is its ease of synthesis and purification. However, one of the limitations is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine. For instance, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases. Additionally, the synthesis of new derivatives based on this compound may lead to the discovery of novel compounds with improved biological activities.
Métodos De Síntesis
The synthesis of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine is a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with pyrrolidine-1-sulfonyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine has been found to have potential applications in various scientific research areas. For instance, it has been used as a building block for the synthesis of other sulfonylpyrrolidine derivatives, which have been shown to possess anti-inflammatory, analgesic, and anticonvulsant activities.
Propiedades
Nombre del producto |
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine |
|---|---|
Fórmula molecular |
C11H14ClNO3S |
Peso molecular |
275.75 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H14ClNO3S/c1-16-10-5-4-9(12)8-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Clave InChI |
RTWDUEAGWUSUJC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



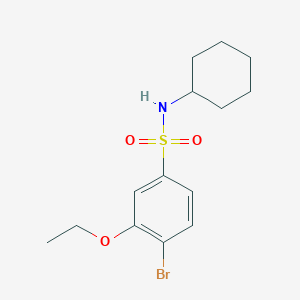
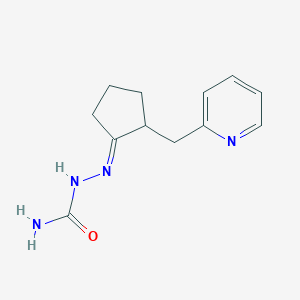



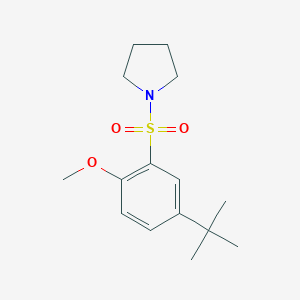
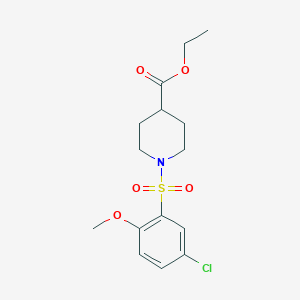
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)
